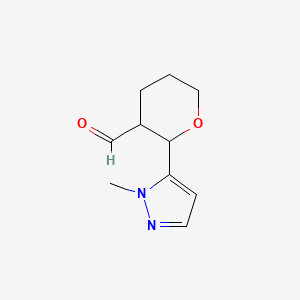

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde

Description

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the oxane (tetrahydropyran) ring and the carbaldehyde group makes this compound an interesting subject for various chemical reactions and applications.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3 |

InChI Key |

TXXSTIZMKHZDTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCCO2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions . One common method involves the use of dichloromethane as a solvent and triethylamine as a base, with chloroacetyl chloride being added dropwise under an ice-water bath . The reaction mixture is then stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid.

Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

The biological activity of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is primarily attributed to its structural components, particularly the pyrazole moiety. Research indicates that compounds containing pyrazole rings often exhibit significant pharmacological properties, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research on similar pyrazole derivatives has demonstrated their efficacy against various cancer types, such as breast and prostate cancer .

- Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes this compound a candidate for developing anti-inflammatory drugs. Preliminary studies suggest it may inhibit pro-inflammatory cytokines .

Agricultural Applications

In agricultural science, 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde has potential as a pesticide or herbicide due to its bioactive properties. Its effectiveness against specific pests or pathogens can be attributed to its ability to disrupt biological processes within target organisms.

Materials Science Applications

The compound's unique structure also positions it as a valuable precursor in materials science. Its derivatives can be utilized in the development of:

- Polymeric Materials : By incorporating 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde into polymer matrices, researchers can enhance material properties such as thermal stability and mechanical strength.

- Sensors : The compound's reactivity can be exploited in sensor technology for detecting specific chemicals or biological markers.

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor effects of derivatives similar to 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde revealed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Agricultural Impact

Research on a derivative demonstrated effective pest control against Haemonchus contortus, a parasitic nematode affecting livestock. The study highlighted low cytotoxicity towards mammalian cells while maintaining high efficacy against the parasite .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . Activation of NAMPT can influence various biological processes, including metabolism and aging .

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-1H-pyrazole-5-carboxaldehyde

- 2-Methyl-2H-pyrazole-3-carbaldehyde

- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the presence of both the pyrazole and oxane rings, which confer distinct chemical reactivity and biological activity. Its ability to activate NAMPT and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring and an oxane structure. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole moiety, which is known for its diverse pharmacological properties. The aldehyde functional group at the 3-position of the oxane ring enhances its reactivity, potentially facilitating interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with pyrazole structures often exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been investigated for their anticancer potential. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Anti-inflammatory Properties : Pyrazole compounds are frequently evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Antimicrobial Effects : Some pyrazole derivatives have demonstrated antibacterial and antifungal activities.

Antitumor Activity

A study focused on a series of pyrazole derivatives revealed that specific compounds exhibited significant cytotoxicity against liver (HepG2) and lung (A549) carcinoma cell lines. The most active compound showed IC50 values of 5.35 μM and 8.74 μM, respectively, indicating potent antitumor properties compared to standard treatments like cisplatin .

Anti-inflammatory Activity

Another investigation into the anti-inflammatory effects of pyrazole derivatives highlighted their selective inhibition of COX-1 and COX-2 enzymes. One derivative exhibited an impressive selectivity index, indicating its potential as a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also documented the antimicrobial efficacy of certain pyrazole derivatives against various bacterial strains. These studies suggest that modifications to the pyrazole ring can enhance antimicrobial potency .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Biological Activity | IC50 Values (μM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 5.35 (HepG2) | |

| Compound B | Anti-inflammatory | 0.01 (COX-2) | |

| Compound C | Antimicrobial | 12.5 |

Table 2: Structure-Activity Relationship of Pyrazole Derivatives

| Compound Structure | Key Features | Biological Activity |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde | Methyl substitution on pyrazole ring | Potentially anticancer |

| 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid | Carboxylic acid group | Anti-inflammatory |

| N-(4-chlorophenyl)pyrano[2,3-c]pyrazoles | Kinase inhibitory activity | Anti-glioma |

Q & A

Q. What are the standard synthetic routes for 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, 5-chloro-pyrazole intermediates (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) are often prepared using the Vilsmeier-Haack method, involving phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 2–4 hours . Yield optimization requires strict temperature control (<10°C) to minimize side reactions. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) with yields ranging from 45% to 68% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The aldehyde proton (δ 9.8–10.2 ppm in H NMR) and pyrazole ring protons (δ 6.5–7.5 ppm) are diagnostic. In C NMR, the aldehyde carbon appears at δ 190–200 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole vibrations) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₁₁H₁₄N₂O₂, exact mass 206.1056) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability studies indicate <5% decomposition over six months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX software play in refinement?

Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and hydrogen-bonding networks. SHELXL refines structures using high-resolution data (R-factor < 0.05), with specific emphasis on anisotropic displacement parameters for non-H atoms. For example, in related pyrazole-carbaldehydes, SHELX identified key torsional angles (e.g., C3-O-C2-C1 = 178.5°) critical for assessing planarity .

Q. What intermolecular interactions dominate the crystal packing, and how do they impact physicochemical properties?

Graph-set analysis (Etter’s methodology) reveals that C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å between pyrazole rings) stabilize the lattice. These interactions correlate with melting points (mp 150–155°C) and solubility profiles (low in water, high in DMSO) .

Q. How can oxime derivatization of the aldehyde group enhance functional utility in medicinal chemistry?

Reacting the aldehyde with hydroxylamine (NH₂OH·HCl) in ethanol/water (pH 5–6) yields oxime derivatives, which improve metabolic stability. For instance, O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives showed enhanced kinase inhibition (IC₅₀ < 1 µM) in preclinical assays .

Q. What analytical strategies address contradictions in spectral data during structure elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.